molecular formula C21H22Cl2N2O8 B560012 Demeclocycline hydrochloride CAS No. 64-73-3

Demeclocycline hydrochloride

Cat. No.: B560012
CAS No.: 64-73-3
M. Wt: 501.3 g/mol
InChI Key: OAPVUSSHCBRCOL-KBHRXELFSA-N
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Mechanism of Action

Target of Action

Demeclocycline hydrochloride, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits of bacteria . These subunits are crucial for protein synthesis in bacteria, making them an effective target for antibacterial action.

Mode of Action

Demeclocycline inhibits bacterial growth by inhibiting translation , a key process in protein synthesis . It binds reversibly to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This impairs protein synthesis in bacteria, inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by demeclocycline is protein synthesis . By binding to the ribosomal subunits, demeclocycline disrupts the normal sequence of events in this pathway, leading to the inhibition of bacterial growth . Additionally, demeclocycline is known to inhibit the action of antidiuretic hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) .

Pharmacokinetics

Demeclocycline is characterized by its slower absorption compared to other tetracyclines . It reaches peak concentration in about 4 hours . The bioavailability of demeclocycline is approximately 60-80% . It is metabolized in the liver and excreted renally . Food, especially dairy products, can decrease the absorption of demeclocycline significantly .

Result of Action

The primary result of demeclocycline’s action is the inhibition of bacterial growth . By impairing protein synthesis, demeclocycline prevents bacteria from producing the proteins they need to grow and multiply . In the case of SIADH, demeclocycline reduces the responsiveness of the collecting tubule cells to ADH .

Action Environment

The action of demeclocycline can be influenced by various environmental factors. For instance, the presence of food, particularly dairy products, in the stomach can significantly decrease the absorption of demeclocycline, reducing its bioavailability . Therefore, it is often recommended to take demeclocycline on an empty stomach to maximize its absorption .

Biochemical Analysis

Biochemical Properties

Demeclocycline hydrochloride inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Cellular Effects

This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Temporal Effects in Laboratory Settings

The absorption of this compound is slower than that of tetracycline . The time to reach the peak concentration is about 4 hours . After a 150 mg oral dose of this compound, the mean. .

Dosage Effects in Animal Models

Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high . The tetracyclines are also potentially nephrotoxic and are contraindicated (except for doxycycline) in renal insufficiency .

Metabolic Pathways

Like other tetracyclines, it is known to be concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .

Transport and Distribution

This compound, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.

Subcellular Localization

Given its lipophilic nature and its ability to passively diffuse through porin channels in the bacterial membrane , it is likely that it can localize to various subcellular compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Demeclocycline hydrochloride is synthesized through the fermentation of Streptomyces aureofaciens, followed by chemical modification. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, allowing them to produce the antibiotic. The compound is then isolated and purified through various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is typically filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then subjected to further purification steps, such as crystallization and recrystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Demeclocycline hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and therapeutic applications .

Scientific Research Applications

Demeclocycline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVUSSHCBRCOL-KBHRXELFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127-33-3 (Parent)
Record name Demeclocycline hydrochloride [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045252
Record name Demeclocycline hydrochloride
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Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-73-3
Record name Demeclocycline hydrochloride [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMECLOCYCLINE HYDROCHLORIDE
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Record name Demeclocycline hydrochloride
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Record name Demeclocycline hydrochloride
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Record name DEMECLOCYCLINE HYDROCHLORIDE
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